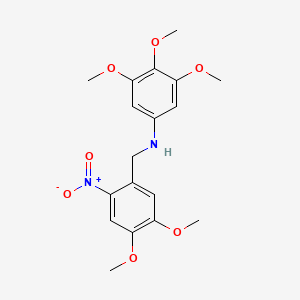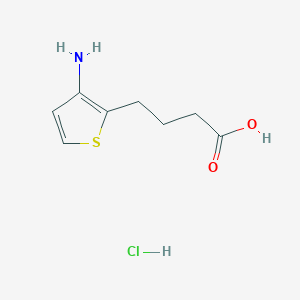![molecular formula C17H23N3O4S B4999619 1-{[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B4999619.png)
1-{[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}-4-piperidinecarboxamide, also known as SPP-100, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
1-{[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of proteasomes, which are responsible for the degradation of intracellular proteins. This inhibition leads to the accumulation of misfolded proteins, which induces apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and psoriasis.
Wirkmechanismus
1-{[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}-4-piperidinecarboxamide inhibits the activity of proteasomes by binding to the active site of the enzyme. This binding prevents the degradation of proteins, leading to the accumulation of misfolded proteins within the cell. The accumulation of misfolded proteins activates the unfolded protein response (UPR), which induces apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of proteasomes. This compound also has anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and psoriasis.
Vorteile Und Einschränkungen Für Laborexperimente
1-{[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}-4-piperidinecarboxamide has several advantages for laboratory experiments. It is a synthetic compound that can be produced on a large scale with high purity. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. However, this compound also has limitations for laboratory experiments. It is a relatively new compound that requires further research to fully understand its potential therapeutic applications.
Zukünftige Richtungen
There are several future directions for research on 1-{[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}-4-piperidinecarboxamide. One area of research is the development of new synthetic compounds that can inhibit the activity of proteasomes with greater specificity and potency. Another area of research is the investigation of this compound's potential therapeutic applications in other diseases, such as neurodegenerative diseases and infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. Further research is needed to fully understand the potential therapeutic applications of this compound and its mechanism of action.
Synthesemethoden
The synthesis of 1-{[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}-4-piperidinecarboxamide involves the reaction of 4-(2-oxo-1-piperidinyl)benzenesulfonyl chloride with piperidinecarboxamide in the presence of a base. The reaction yields this compound as a white solid with a purity of over 98%. This synthesis method has been optimized to produce this compound on a large scale for laboratory experiments.
Eigenschaften
IUPAC Name |
1-[4-(2-oxopiperidin-1-yl)phenyl]sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c18-17(22)13-8-11-19(12-9-13)25(23,24)15-6-4-14(5-7-15)20-10-2-1-3-16(20)21/h4-7,13H,1-3,8-12H2,(H2,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSUQBAZFYBQNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-(2-ethoxyphenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4999540.png)
![(2S)-4-methyl-1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-2-phenylpiperazine](/img/structure/B4999543.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B4999558.png)


![1-[(2,2-dichlorocyclopropyl)methyl]-4-methyl-2-nitrobenzene](/img/structure/B4999591.png)
![ethyl 1-(1H-indol-3-ylmethyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4999598.png)
![1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-2-ethylbenzene](/img/structure/B4999603.png)
![5-[(4-nitrobenzyl)thio]-1-phenyl-1H-1,2,4-triazol-3-amine](/img/structure/B4999611.png)

![4-(benzyloxy)-1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B4999630.png)
![2-tert-butyl-5-{2-[(2-chlorobenzyl)oxy]benzylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B4999631.png)
![2-oxo-2-phenylethyl 3-[(3,4-dimethylphenyl)sulfonyl]propanoate](/img/structure/B4999636.png)